1-Amino-2-methylpropan-2-ol
Overview
Description
1-Amino-2-methylpropan-2-ol is an organic compound with the molecular formula C₄H₁₁NO. It is a colorless liquid that belongs to the class of alkanolamines. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-methylpropan-2-ol can be synthesized through several methods. One common method involves the reaction of isobutene with chlorine and methyl cyanide to form N-[1-(chloromethyl)propyl]acetamide, which is then hydrolyzed to produce this compound . Another method involves the reaction of acrylonitrile with ammonia to form aminopropionitrile, which is then condensed with formaldehyde to yield the desired compound .
Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation of 2-aminoisobutyric acid or its esters. This method is favored due to its cost-effectiveness and high yield .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and ketones.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products:
Oxidation: 2-Amino-2-methylpropanal.
Reduction: 2-Amino-2-methylpropanamine.
Substitution: Various acylated and alkylated derivatives.
Scientific Research Applications
1-Amino-2-methylpropan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-2-methylpropan-2-ol involves its ability to act as a nucleophile due to the presence of both amino and hydroxyl groups. These functional groups allow it to participate in various chemical reactions, including nucleophilic substitution and condensation reactions. The compound can also form hydrogen bonds, which contribute to its buffering capacity and solubility in water .
Comparison with Similar Compounds
1-Amino-2-methylpropan-2-ol can be compared with other similar compounds such as:
2-Amino-2-methyl-1-propanol: Similar in structure but differs in the position of the hydroxyl group.
2-Amino-2-methylpropan-1-ol: Another isomer with different reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of amino and hydroxyl groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
1-amino-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(2,6)3-5/h6H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQMHOKEXZETKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182760 | |
Record name | 1,1-Dimethylethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2854-16-2 | |
Record name | 1-Amino-2-methyl-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2854-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanol, 1-amino-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002854162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2854-16-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-Dimethylethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-2-methylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-amino-2-methylpropan-2-ol contribute to the synthesis of multi-substituted pyridines?
A1: The research demonstrates that this compound reacts with aryl methyl ketones to yield multi-substituted pyridines. [] This reaction involves a crucial C-N bond cleavage within the this compound molecule. [] This cleavage allows for the incorporation of the remaining carbon and nitrogen atoms into the final pyridine ring structure. [] Essentially, this compound acts as a building block, providing necessary atoms and participating in key bond formations for the successful synthesis of the desired pyridine derivatives.
Q2: Are there any other heterocyclic compounds synthesized using this compound through similar C-N bond cleavage?
A2: Yes, the research also highlights the synthesis of multi-substituted pyrroles using this compound. [] In this case, 1,2-diamino-2-methylpropane is used alongside aryl methyl ketones. [] The reaction mechanism again involves a C-N bond cleavage in this compound, facilitating the formation of the pyrrole ring. [] This demonstrates the versatility of this compound as a reagent in synthesizing different heterocyclic compounds through strategic C-N bond cleavage.
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